molecular formula C11H13N3O B12442955 1-(2-methoxyphenyl)-4-methyl-1H-pyrazol-3-amine

1-(2-methoxyphenyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B12442955
M. Wt: 203.24 g/mol
InChI Key: XZUKRWWAJXNQSP-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-4-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a methoxyphenyl group and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-4-methyl-1H-pyrazol-3-amine typically involves the reaction of 2-methoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. One common method is the cyclization of 2-methoxyphenylhydrazine with 4-methyl-3-oxobutanoic acid under acidic conditions to form the desired pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the aromatic or pyrazole ring.

Scientific Research Applications

1-(2-methoxyphenyl)-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxyphenyl)piperazine: This compound shares the methoxyphenyl group but has a piperazine ring instead of a pyrazole ring.

    2-(2-methoxyphenyl)benzimidazole: Similar in having a methoxyphenyl group, but with a benzimidazole ring.

    4-methyl-1H-pyrazol-3-amine: Lacks the methoxyphenyl group but has the same pyrazole core structure.

Uniqueness

1-(2-methoxyphenyl)-4-methyl-1H-pyrazol-3-amine is unique due to the combination of its methoxyphenyl and methyl groups attached to the pyrazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

1-(2-methoxyphenyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C11H13N3O/c1-8-7-14(13-11(8)12)9-5-3-4-6-10(9)15-2/h3-7H,1-2H3,(H2,12,13)

InChI Key

XZUKRWWAJXNQSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)C2=CC=CC=C2OC

Origin of Product

United States

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